molecular formula C11H8ClNO B12528544 3-(4-Cyanophenyl)but-2-enoyl chloride CAS No. 750647-42-8

3-(4-Cyanophenyl)but-2-enoyl chloride

Cat. No.: B12528544
CAS No.: 750647-42-8
M. Wt: 205.64 g/mol
InChI Key: GCFGUIHPTCJAAI-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)but-2-enoyl chloride is an acyl chloride derivative featuring a conjugated but-2-enoyl backbone and a 4-cyanophenyl substituent at the 3-position. Its molecular formula is C₁₁H₈ClNO, with a molar mass of 205.5 g/mol (calculated). The electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making this compound highly reactive toward nucleophiles such as amines and alcohols. Acyl chlorides like this are critical intermediates in organic synthesis, particularly for forming amides, esters, and other derivatives. The 4-cyanophenyl moiety may also contribute to π-π stacking interactions or serve as a pharmacophore in drug discovery .

Properties

CAS No.

750647-42-8

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

3-(4-cyanophenyl)but-2-enoyl chloride

InChI

InChI=1S/C11H8ClNO/c1-8(6-11(12)14)10-4-2-9(7-13)3-5-10/h2-6H,1H3

InChI Key

GCFGUIHPTCJAAI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)Cl)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)but-2-enoyl chloride typically involves the reaction of 3-(4-cyanophenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:

3-(4-Cyanophenyl)acrylic acid+SOCl23-(4-Cyanophenyl)but-2-enoyl chloride+SO2+HCl\text{3-(4-Cyanophenyl)acrylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Cyanophenyl)acrylic acid+SOCl2​→3-(4-Cyanophenyl)but-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-cyanophenyl)acrylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    3-(4-Cyanophenyl)acrylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound has been utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be involved in the synthesis of substituted phenyl derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study:
A study demonstrated that derivatives synthesized from 3-(4-Cyanophenyl)but-2-enoyl chloride showed promising activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Pharmaceutical Development

In pharmaceutical research, compounds derived from this compound have been explored for their potential as inhibitors of specific enzymes related to disease processes. For instance, its derivatives have been tested for inhibition against acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Study:
Research has shown that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic applications in cognitive disorders .

Materials Science

The compound's reactivity allows it to be used in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate to High
UV StabilityExcellent

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)but-2-enoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Differences

4-(Dimethylamino)but-2-enoyl Chloride
  • Molecular Formula: C₆H₁₀ClNO
  • Molar Mass : 147.6 g/mol
  • Key Substituent: A dimethylamino group (-N(CH₃)₂) at the 4-position of the but-2-enoyl chain.
  • Reactivity Profile: The dimethylamino group is electron-donating, which reduces the electrophilicity of the carbonyl carbon compared to the cyano-substituted compound.
3-(4-Cyanophenyl)but-2-enoyl Chloride
  • Key Substituent: The 4-cyanophenyl group introduces strong electron-withdrawing effects, increasing the carbonyl's reactivity. This makes it more reactive in nucleophilic acyl substitution reactions than the dimethylamino analogue.

Physicochemical Properties

Property This compound 4-(Dimethylamino)but-2-enoyl chloride
Molecular Weight 205.5 g/mol 147.6 g/mol
Solubility Likely low in water; soluble in organic solvents (e.g., DCM, THF) May form hydrochloride salts for improved aqueous solubility
Stability Moisture-sensitive; requires anhydrous storage Potentially stabilized via amine hydrochloride salt formation

Biological Activity

3-(4-Cyanophenyl)but-2-enoyl chloride is a reactive acyl chloride that serves as an important intermediate in organic synthesis, particularly in medicinal chemistry and material science. Its biological activity is largely attributed to its ability to form covalent bonds with nucleophiles, leading to the generation of various derivatives. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves its reactivity as an acyl chloride. This compound readily undergoes nucleophilic substitution reactions, hydrolysis, and reduction:

  • Nucleophilic Substitution : The acyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides and esters.
  • Hydrolysis : In aqueous conditions, it hydrolyzes to yield 3-(4-cyanophenyl)acrylic acid and hydrochloric acid.
  • Reduction : The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) .

The reactivity profile indicates potential for diverse applications in synthesizing biologically active compounds.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antibacterial Activity : Some derivatives formed from this compound have been evaluated for antibacterial properties. For example, studies show that certain synthesized derivatives exhibit varying degrees of antibacterial activity against strains like E. coli .
  • Inhibition of Virulence Factors : The compound has been investigated for its ability to inhibit virulence factors in pathogenic bacteria. Specifically, it has shown potential in downregulating secretion systems that are critical for bacterial pathogenicity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound and its derivatives:

  • Antibacterial Screening :
    • Derivatives were tested against E. coli with minimum inhibitory concentration (MIC) values exceeding 220 ppm, indicating limited antibacterial efficacy but potential for further optimization .
  • Type III Secretion System Inhibition :
    • Research demonstrated that specific derivatives could effectively inhibit the Type III secretion system in enteropathogenic E. coli, suggesting a pathway for developing new antibacterial agents targeting virulence factors .
  • Fragment Optimization Studies :
    • Optimization studies have revealed that modifications to the structure can enhance binding affinity and biological activity against specific targets such as KRAS G12C, indicating the versatility of the compound's derivatives in targeting cancer-related pathways .

Data Tables

Below is a summary table highlighting key findings from various studies on this compound:

Study ReferenceActivity AssessedKey Findings
Reactivity ProfileUndergoes nucleophilic substitution and hydrolysis
Inhibition of T3SSSignificant inhibition observed at high concentrations
Antibacterial ActivityMIC values > 220 ppm against E. coli
Fragment OptimizationEnhanced binding affinity for KRAS G12C

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